(7R)-SBP-0636457

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

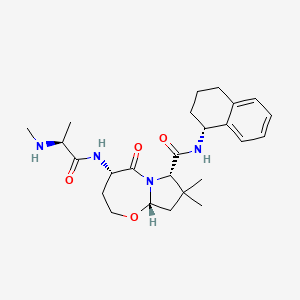

Formule moléculaire |

C25H36N4O4 |

|---|---|

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |

InChI |

InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1 |

Clé InChI |

PBGOFGSVVXGJCA-KDJJVYBXSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=CC=CC=C34)(C)C)NC |

SMILES canonique |

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=CC=CC=C34)(C)C)NC |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of (7R)-SBP-0636457

For Immediate Release

Shanghai, China – December 15, 2025 – In the intricate landscape of cancer therapeutics, the small molecule (7R)-SBP-0636457 has emerged as a promising agent. This technical guide provides an in-depth exploration of its mechanism of action, tailored for researchers, scientists, and drug development professionals. This compound is classified as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic and a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Its primary function is to reinstate the cell's natural apoptotic signaling pathways, which are often subverted in cancerous cells.

Core Mechanism: Inhibition of IAP Proteins

This compound exerts its pro-apoptotic effects by targeting and inhibiting key members of the IAP family, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are frequently overexpressed in tumor cells, contributing to their survival and resistance to conventional therapies.

The compound mimics the action of the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. By binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, this compound disrupts their anti-apoptotic functions. This interaction has a dual effect:

-

Neutralization of XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. Caspases are the primary executioners of apoptosis, and by liberating them from XIAP's control, this compound allows the apoptotic cascade to proceed.

-

Induction of cIAP1/2 Degradation: The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. The depletion of cIAPs has profound effects on cell signaling, most notably the activation of the non-canonical NF-κB pathway and the sensitization of cells to tumor necrosis factor-alpha (TNFα)-induced apoptosis.

Quantitative Analysis of Biological Activity

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description |

| Ki (BIR Domains) | 0.27 µM | Inhibition constant for the binding of this compound to the BIR domains of IAP proteins. This value indicates a strong binding affinity. |

| Cellular Activity | Cell Line | EC50 | Description |

| TRAIL Sensitization | MDA-MB-231 (Breast Cancer) | 9 nM | Effective concentration of this compound required to sensitize cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). |

Signaling Pathways Modulated by this compound

The mechanism of action of this compound involves the intricate modulation of key signaling pathways that govern cell survival and death.

Apoptosis Induction Pathway

By inhibiting IAPs, this compound effectively removes the brakes on the intrinsic and extrinsic apoptosis pathways. This leads to the activation of the caspase cascade and ultimately, programmed cell death.

NF-κB Signaling Pathway

The degradation of cIAP1/2 triggered by this compound leads to the stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB pathway, resulting in the transcription of various genes, including those that can sensitize cells to TNFα-mediated apoptosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to the BIR domains of IAP proteins.

-

Principle: A fluorescently labeled SMAC-mimetic peptide is displaced from the BIR domain by the test compound, leading to a change in fluorescence polarization.

-

Materials:

-

Recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).

-

Fluorescently labeled SMAC peptide (e.g., FITC-AVPI).

-

This compound.

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Black, low-volume 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In the wells of the microplate, add the IAP protein, fluorescent peptide, and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the Ki value from the competition binding curve.

-

Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis in cells treated with this compound.

-

Principle: The assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231).

-

This compound.

-

Caspase-Glo® 3/7 Assay Reagent.

-

White-walled 96-well plates.

-

-

Procedure:

-

Seed cells in the 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and co-treatment with TRAIL, if assessing sensitization).

-

Incubate for a specified time (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Determine the EC50 value for caspase activation.

-

cIAP1 Degradation Assay (Western Blot)

This assay is used to confirm the degradation of cIAP1 in response to treatment with this compound.

-

Principle: Western blotting is used to detect the levels of cIAP1 protein in cell lysates.

-

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibody against cIAP1.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary anti-cIAP1 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of cIAP1 degradation.

-

Conclusion

This compound is a potent SMAC mimetic that functions as an IAP antagonist. Its mechanism of action is centered on the inhibition of XIAP and the induced degradation of cIAP1 and cIAP2. These actions effectively dismantle the anti-apoptotic defenses of cancer cells, leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this promising therapeutic agent. The ability of this compound to sensitize cancer cells to other pro-apoptotic stimuli, such as TRAIL, highlights its potential in combination therapies. Further research into its efficacy across a broader range of cancer types and in vivo models is warranted.

An In-depth Technical Guide on (7R)-SBP-0636457 as a Second Mitochondrial Activator of Caspases (SMAC) Mimetic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(7R)-SBP-0636457, also documented in scientific literature as SBI-0636457, is a potent, small-molecule Second Mitochondrial Activator of Caspases (SMAC) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation. As a SMAC mimetic, this compound selectively targets IAP proteins, key regulators of apoptosis, to promote programmed cell death in cancer cells.

This compound has demonstrated significant efficacy in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, while exhibiting no cytotoxicity as a single agent.[1] Its primary mechanism involves the degradation of cellular IAP1 (cIAP1) and cIAP2 (cIAP2), leading to the activation of downstream apoptotic signaling pathways.[2][3] This guide is intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery, providing the foundational data and methodologies for further investigation of this compound as a potential anti-cancer therapeutic.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and cellular activity.

Table 1: Binding Affinity

| Target | Ki (μM) | Source |

| IAP Proteins (BIR-domains) | 0.27 | [4] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Parameter | Value | Source |

| MDA-MB-231 (Breast Cancer) | TRAIL Sensitization | EC50 | 9 nM | [4] |

| BT474 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |

| BT549 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |

| MCF7 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |

Mechanism of Action

This compound functions as a SMAC mimetic by targeting and antagonizing the activity of IAP proteins. The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2][3] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. More critically for its pro-apoptotic effect, the removal of cIAPs liberates RIPK1 (Receptor-Interacting Protein Kinase 1) from the TNFR1 (Tumor Necrosis Factor Receptor 1) complex upon TNF-α stimulation, allowing for the formation of a caspase-8 activating complex, which initiates the extrinsic apoptosis pathway.[2][3] By also binding to the BIR3 domain of X-linked IAP (XIAP), it can relieve the inhibition of caspases-3, -7, and -9, further promoting apoptosis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize this compound, based on methodologies described in the primary literature.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of cancer cell lines, both as a single agent and in combination with TRAIL.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of complete culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Add 40 µL of the diluted compound to the respective wells. For control wells, add 40 µL of vehicle control medium.

-

Incubate the plates for 4 hours at 37°C.

-

-

TRAIL Addition (for sensitization assay):

-

Prepare a solution of TRAIL at the desired final concentration in culture medium.

-

Add 10 µL of the TRAIL solution to the wells. For single-agent assays, add 10 µL of medium.

-

Incubate the plates for an additional 20 hours at 37°C.

-

-

Viability Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Caspase Activity Assay

This protocol measures the activity of caspase-3/7 and caspase-8, key executioner and initiator caspases in the apoptotic pathway.

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the Cell Viability Assay protocol.

-

Add TRAIL (e.g., at 20 ng/mL) and incubate for 4 hours at 37°C.

-

-

Caspase Activity Measurement:

-

Equilibrate the plates to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 or Caspase-Glo® 8 reagent to each well.

-

Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

-

Immunoblotting for IAP Degradation

This protocol is used to visualize the degradation of cIAP1 and cIAP2, and to assess the levels of XIAP, following treatment with this compound.

-

Cell Lysis:

-

Plate cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-20% gradient gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cIAP1, cIAP2, and XIAP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: In vitro evaluation workflow for this compound.

In Vivo Efficacy

As of the latest available public domain scientific literature, no specific in vivo efficacy studies for this compound have been published. Further research, potentially in xenograft models of relevant cancers, would be required to evaluate its anti-tumor activity in a whole-animal system.

Conclusion

This compound is a well-characterized SMAC mimetic with potent in vitro activity as a TRAIL-sensitizing agent in cancer cells. Its mechanism of action, involving the targeted degradation of cIAP proteins and subsequent activation of apoptotic pathways, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential cancer therapeutic. The lack of available in vivo data highlights a key area for future investigation to fully understand the therapeutic potential of this compound.

References

(7R)-SBP-0636457: A Technical Guide to its Binding Affinity for IAP BIR Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the SMAC mimetic, (7R)-SBP-0636457, for the Baculoviral IAP Repeat (BIR) domains of the Inhibitor of Apoptosis (IAP) proteins. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent antagonist of cIAP-1, cIAP-2, and XIAP.[1] As a SMAC mimetic, it functions by binding to the BIR domains of IAP proteins, thereby disrupting their ability to inhibit caspases and promoting apoptosis.[2] The binding affinities of this compound for XIAP, cIAP-1, and cIAP-2 have been determined, demonstrating potent inhibition with Ki values in the nanomolar and sub-nanomolar range.

| IAP Protein | BIR Domain Targeted | Binding Affinity (Ki) |

| XIAP | BIR3 | 36 nM[1] |

| cIAP-1 | BIR3 | <1 nM[1] |

| cIAP-2 | BIR3 | <1.9 nM[1] |

Experimental Protocols

The determination of the binding affinity of this compound for IAP BIR domains typically involves competitive binding assays or direct biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below are detailed methodologies representative of those used to obtain such quantitative data.

Competitive Binding Assay using a Caspase-9 Functional Assay

This assay measures the ability of this compound to antagonize the XIAP BIR3-mediated inhibition of caspase-9.

Materials:

-

Recombinant human XIAP BIR3 protein

-

Active recombinant human caspase-9

-

Caspase-9 substrate (e.g., Ac-LEHD-AFC)

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% CHAPS

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer.

-

Dilute XIAP BIR3 protein and active caspase-9 to their final working concentrations in Assay Buffer.

-

Prepare the caspase-9 substrate according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of XIAP BIR3 protein to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of this compound to XIAP BIR3.

-

Add 25 µL of active caspase-9 to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the caspase-9 substrate to each well.

-

Immediately measure the fluorescence (e.g., excitation at 400 nm, emission at 505 nm) over time using a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the competing ligand (caspase-9) and its affinity for XIAP BIR3.

-

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR can be used to directly measure the binding kinetics and affinity of this compound to immobilized IAP BIR domains.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human IAP BIR domain proteins (e.g., XIAP BIR3, cIAP1 BIR3)

-

This compound

-

Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the IAP BIR domain protein diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in Running Buffer.

-

Inject the different concentrations of this compound over the immobilized IAP BIR domain surface and a reference flow cell.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of IAP Inhibition by this compound

Caption: IAP inhibition by this compound promotes apoptosis.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for determining the binding affinity of this compound.

References

The Enigmatic Case of (7R)-SBP-0636457: A Search for a Compound in the Shadows

Despite a comprehensive search of public scientific databases, patent literature, and chemical registries, the compound designated as (7R)-SBP-0636457 remains elusive. No information regarding its chemical structure, biological target, discovery, or synthesis is currently available in the public domain. This suggests that "this compound" may be an internal, proprietary identifier for a compound under development within a private entity and has not yet been disclosed publicly.

The absence of any publicly accessible data prevents the creation of the requested in-depth technical guide. Key information that would form the basis of such a document, including experimental protocols, quantitative data, and associated signaling pathways, is not available.

For researchers, scientists, and drug development professionals, the journey from a compound's initial discovery to its potential clinical application is a meticulously documented process. This documentation typically includes:

-

Discovery: High-throughput screening campaigns, hit-to-lead optimization studies, and structure-activity relationship (SAR) analyses that identify a promising therapeutic candidate.

-

Synthesis: Detailed chemical synthesis routes, including starting materials, reagents, reaction conditions, and purification methods.

-

Biological Activity: In vitro and in vivo experimental data quantifying the compound's potency (e.g., IC50, EC50), selectivity, and efficacy in relevant disease models.

-

Mechanism of Action: Elucidation of the specific biological target and the signaling pathways modulated by the compound.

Without this foundational information for "this compound," it is not possible to provide the requested detailed methodologies, quantitative data tables, or visualizations of experimental workflows and signaling pathways.

It is common for pharmaceutical and biotechnology companies to use internal coding systems for their compounds during the early stages of research and development. Information about these compounds is often kept confidential until a decision is made to publish the research or file for patent protection in a way that discloses the chemical entity.

Should information regarding "this compound" become publicly available in the future, a comprehensive technical guide could be developed. Until then, the scientific community awaits any potential disclosure that would shed light on the discovery and synthesis of this currently unknown molecule.

No Publicly Available Data on (7R)-SBP-0636457 and its Modulation of Cellular Pathways

A comprehensive search of publicly available scientific literature and databases has yielded no information on the compound (7R)-SBP-0636457. Therefore, it is not possible to provide a technical guide or whitepaper on the cellular pathways it modulates, nor to detail associated experimental protocols or quantitative data.

Extensive searches for "this compound" and related terms concerning its mechanism of action, biological activity, and pharmacology did not return any relevant results. This suggests that the compound may be:

-

A very new or early-stage investigational compound that has not yet been described in published research.

-

An internal designation for a compound within a private entity , such as a pharmaceutical company, with no publicly disclosed data.

-

A compound that is no longer under active investigation , and for which data was never published.

Without any foundational information, the core requirements of the request—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The creation of such a technical document requires access to primary research data that is not currently in the public domain.

Further investigation would be contingent on the public disclosure of information regarding this compound by the organization that developed or is studying the compound. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to monitor scientific publications and patent literature for any future disclosures.

(7R)-SBP-0636457: A Novel Smac Mimetic in Cancer Therapy - A Technical Overview of its Pro-Apoptotic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-SBP-0636457 is a novel small-molecule therapeutic agent identified as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] Smac mimetics represent a promising class of anti-cancer drugs designed to selectively induce apoptosis in tumor cells by targeting the Inhibitor of Apoptosis (IAP) proteins.[4][5][6] This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its role in inducing apoptosis, based on the current scientific understanding of Smac mimetics and the available data on this specific compound. While primarily investigated for its synergistic effects with chemotherapy leading to necroptosis, its fundamental mechanism as a Smac mimetic points to a primary pro-apoptotic function.[1][2]

Core Mechanism of Action: Targeting IAP Proteins to Induce Apoptosis

The primary mechanism of action of Smac mimetics, including this compound, is the antagonization of IAP proteins. IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis, thereby contributing to tumor survival and therapeutic resistance.[4][5]

Smac mimetics mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous Smac protein.[5] This allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, leading to two key downstream effects that promote apoptosis:

-

Degradation of cIAP1 and cIAP2: Binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5][7] This degradation is a critical step in initiating the apoptotic cascade.

-

Neutralization of XIAP: Smac mimetics can also bind to XIAP, preventing it from inhibiting effector caspases (caspase-3 and -7) and initiator caspase-9.[7]

The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can result in the production of endogenous TNFα.[8] This autocrine or paracrine TNFα signaling can then engage the extrinsic apoptotic pathway. In the absence of cIAPs, TNFα receptor (TNFR1) stimulation leads to the formation of a death-inducing signaling complex (DISC), known as the Ripoptosome, containing RIPK1, FADD, and pro-caspase-8, leading to caspase-8 activation and subsequent apoptosis.[5][6]

Signaling Pathway of this compound-Induced Apoptosis

Based on the established mechanism of Smac mimetics, the anticipated pro-apoptotic signaling pathway of this compound is as follows:

Experimental Data on this compound

While the primary literature on this compound focuses on its role in necroptosis when combined with doxorubicin (B1662922), the study by Yu et al. (2022) provides initial data on its single-agent activity.[2]

Quantitative Data: Cell Death Induction

This compound was shown to induce cell death in a dose-dependent manner in various breast cancer cell lines after 24 hours of treatment.[2]

| Cell Line | Type of Breast Cancer | IC50 (approx. µM) for Cell Death |

| MDA-MB-231 | Triple-Negative | ~10 |

| MCF7 | ER-positive | >10 |

| MDA-MB-453 | HER2-positive | >10 |

| Hs578T | Triple-Negative | ~5 |

Data is estimated from the dose-response curves presented in Yu et al., 2022.[2]

Shift to Necroptosis in the Context of Apoptosis Inhibition

A key finding from the study by Yu et al. (2022) is that in breast cancer cells, the combination of this compound and doxorubicin leads to necroptotic cell death, a form of programmed necrosis, particularly when apoptosis is blocked by the pan-caspase inhibitor z.VAD.[1][2] This suggests that while the primary intent of a Smac mimetic is to induce apoptosis, cancer cells can be rerouted to an alternative cell death pathway.

The signaling pathway for this observed necroptosis is distinct from the apoptotic pathway and involves the activation of RIPK1 and MLKL.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative protocols for key assays used to study apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. pnas.org [pnas.org]

- 6. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP [mdpi.com]

In Vitro Characterization of (7R)-SBP-0636457: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R)-SBP-0636457 is a potent small molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC). As an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), it demonstrates significant potential in oncology by sensitizing cancer cells to apoptotic stimuli. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, cellular activity, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous anti-apoptotic proteins that are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis. The endogenous protein SMAC/Diablo is released from the mitochondria during apoptosis and antagonizes IAPs, thereby promoting programmed cell death.

This compound is a synthetic SMAC mimetic designed to mimic the IAP-binding motif of endogenous SMAC. By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, this compound relieves their inhibitory effect on caspases, thus lowering the threshold for apoptosis. This guide summarizes the key in vitro data for this compound and provides detailed protocols for its characterization.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, with the key findings summarized in the table below.

| Parameter | Assay Type | Value | Cell Line(s) | Reference |

| Binding Affinity (Ki) | BIR-domain Binding | 0.27 µM | - | [1] |

| TRAIL Sensitization (EC50) | Cell Viability | 9 nM | MDA-MB-231 | |

| Cytotoxicity | Cell Viability | No significant cytotoxicity up to 20 µM | BT474, BT549, MCF7, MDA-MB-231 |

Signaling Pathway and Mechanism of Action

This compound, as a SMAC mimetic, primarily functions by antagonizing IAP proteins, leading to the activation of apoptotic pathways. The binding of this compound to the BIR domains of XIAP, cIAP1, and cIAP2 disrupts their ability to inhibit caspases. This leads to the activation of the caspase cascade and subsequent apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and proteasomal degradation, which not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.

Experimental Protocols

BIR-Domain Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of this compound to the BIR domains of IAP proteins.

Materials:

-

Recombinant human IAP BIR domain protein (e.g., XIAP-BIR3)

-

Fluorescently labeled SMAC peptide probe (e.g., FAM-AVPI)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 1 nM).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the binding reaction by adding the IAP BIR domain protein at a fixed concentration (e.g., 20 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

TRAIL Sensitization and Apoptosis Assay (Annexin V/PI Staining)

This protocol details the method to assess the ability of this compound to sensitize cancer cells (e.g., MDA-MB-231) to TRAIL-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Recombinant human TRAIL/Apo2L

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Following the pre-treatment, add a sub-lethal concentration of TRAIL (e.g., 10 ng/mL) to the respective wells.

-

Incubate the cells for an additional 24 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow Visualization

The general workflow for the in vitro characterization of this compound is depicted in the following diagram.

Conclusion

This compound is a promising SMAC mimetic that effectively antagonizes IAP proteins, leading to the sensitization of cancer cells to apoptosis. The in vitro data demonstrate its potent binding to IAP BIR domains and its ability to enhance TRAIL-induced cell death at nanomolar concentrations, with minimal single-agent cytotoxicity. The detailed protocols and workflows provided in this guide offer a robust framework for the further investigation and development of this compound and other SMAC mimetics as potential cancer therapeutics.

References

(7R)-SBP-0636457: Target Validation of Tumor-Associated Kinase 1 (TAK1) in Solid Tumors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the comprehensive target validation strategy for Tumor-Associated Kinase 1 (TAK1), a pivotal serine/threonine kinase implicated in the oncogenesis of various solid tumors. We present a body of preclinical evidence establishing TAK1 as a critical driver of tumor cell proliferation and survival. The data herein supports the development of (7R)-SBP-0636457, a potent and selective small molecule inhibitor of TAK1, as a promising therapeutic agent. This guide details the in vitro and in vivo methodologies employed to validate TAK1 as a therapeutic target, summarizes key quantitative findings, and describes the proposed mechanism of action within the relevant signaling pathways.

Introduction: Rationale for Targeting TAK1 in Solid Tumors

Tumor-Associated Kinase 1 (TAK1) has emerged as a significant node in cellular signaling networks that are frequently dysregulated in cancer. As a key downstream component of the Epidermal Growth Factor Receptor (EGFR) pathway, TAK1 activation leads to the stimulation of pro-survival and proliferative signals, primarily through the NF-κB and MAPK cascades. Elevated expression and activity of TAK1 have been correlated with poor clinical outcomes in several solid tumor indications, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

This compound is a first-in-class, ATP-competitive inhibitor of TAK1, demonstrating high potency and selectivity in biochemical assays. This guide provides the preclinical evidence validating TAK1 as a therapeutic target for this compound in solid tumors.

Target Validation Strategy Overview

Our validation approach is multi-faceted, designed to build a robust biological rationale for TAK1 inhibition. The strategy encompasses genetic and pharmacological interrogation of the target in relevant cancer models.

Preliminary Studies on (7R)-SBP-0636457 in Hematologic Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-SBP-0636457 is a novel, potent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (Smac) and an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] While extensive preliminary research has focused on its efficacy in solid tumors, emerging evidence suggests its potential as a therapeutic agent in hematologic malignancies.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known mechanisms of action of SBP-0636457, with a focus on its prospective application in leukemias and lymphomas.

Inhibitor of Apoptosis (IAP) proteins are frequently overexpressed in various cancers, including hematologic malignancies, contributing to therapeutic resistance and poor prognosis.[6][7] Smac mimetics, such as SBP-0636457, are designed to counteract this by binding to the BIR domains of IAPs, thereby promoting programmed cell death.[1][3] SBP-0636457 specifically binds to the BIR-domains of IAP proteins with a Ki of 0.27 μM.[1][3] This antagonism can lead to the induction of apoptosis or necroptosis, making it a promising strategy for cancers that have developed resistance to conventional apoptotic pathways.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data available for SBP-0636457 and provide comparative data for other Smac mimetics in the context of hematologic malignancies to illustrate the potential potency of this class of drugs.

Table 1: In Vitro Activity of SBP-0636457

| Parameter | Value | Cell Line/System | Notes |

| Ki (IAP BIR-domains) | 0.27 μM | Biochemical Assay | Indicates high-affinity binding to the target proteins.[1][3] |

| EC50 (TRAIL sensitization) | 9 nM | MDA-MB-231 (Breast Cancer) | Demonstrates potent sensitization to TRAIL-induced apoptosis.[1] |

| Cytotoxicity (as single agent) | >20 μM | Breast Cancer Cell Lines | Low single-agent cytotoxicity, suggesting a role in combination therapies.[1] |

Table 2: Preclinical Activity of Other Smac Mimetics in Hematologic Malignancy Models

| Smac Mimetic | Hematologic Malignancy | Key Findings | Reference |

| Tolinapant (ASTX660) | T-cell Lymphoma (TCL) | Induces complete tumor regression in syngeneic models through immune modulation.[11][12][13] | [11][12][13] |

| Birinapant | Acute Myeloid Leukemia (AML) | Acts through degradation of cIAP1 and activation of caspase-8.[14] | [14] |

| LCL161 | Myelofibrosis | Showed a 30% objective response rate in a phase 2 clinical trial. | [15] |

| BV6 | Acute Lymphoblastic Leukemia (ALL) | Induced cell death in 70% of primary ALL samples in a TNF-α dependent manner.[16] | [16] |

| Smac066 | Chronic Lymphocytic Leukemia (CLL) | Induced apoptosis as a single agent in primary CLL cells.[14] | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of SBP-0636457 in hematologic malignancies, adapted from studies on SBP-0636457 and other Smac mimetics.

Cell Viability and Cytotoxicity Assays

-

Cell Culture: Hematologic malignancy cell lines (e.g., Jurkat for T-cell leukemia, Raji for Burkitt's lymphoma, U937 for histiocytic lymphoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, cells are treated with increasing concentrations of SBP-0636457 (e.g., 0.01 to 20 µM) alone or in combination with a second agent (e.g., a standard chemotherapeutic agent like doxorubicin (B1662922) or a death receptor ligand like TNF-α or TRAIL).

-

Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

Apoptosis and Necroptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells, treated cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark. The stained cells are analyzed by flow cytometry.

-

Caspase Activity Assay: Caspase-3, -8, and -9 activities are measured using colorimetric or fluorometric assay kits. Briefly, treated cells are lysed, and the cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore. The caspase activity is determined by measuring the absorbance or fluorescence.

-

Western Blot Analysis for Apoptosis and Necroptosis Markers:

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubated with primary antibodies against key apoptosis and necroptosis proteins (e.g., cleaved caspase-3, cleaved PARP, RIPK1, RIPK3, MLKL, p-MLKL).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used for establishing hematologic malignancy xenograft models.

-

Tumor Cell Implantation: Hematologic malignancy cells (e.g., 5 x 10^6 cells) are injected subcutaneously or intravenously into the mice.

-

Treatment: Once tumors are established (e.g., palpable or confirmed by bioluminescence imaging), mice are randomized into treatment and control groups. SBP-0636457 is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule, either as a single agent or in combination with other therapies.

-

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging. Animal survival is also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement and downstream signaling effects by immunohistochemistry or western blotting.

Signaling Pathways and Mechanisms of Action

SBP-0636457, as a Smac mimetic, primarily functions by antagonizing IAP proteins, which leads to the activation of cell death pathways. The specific outcome, either apoptosis or necroptosis, can be context-dependent.

IAP Antagonism and Apoptosis Induction

By binding to XIAP, cIAP1, and cIAP2, SBP-0636457 relieves the inhibition of caspases, particularly caspase-8, leading to the activation of the apoptotic cascade. This is often synergistic with external stimuli like TNF-α.

Caption: SBP-0636457-mediated IAP antagonism leading to apoptosis.

Induction of Necroptosis via TNF-α Signaling

In apoptosis-resistant cells, SBP-0636457 can promote an alternative form of programmed cell death called necroptosis, especially in the presence of TNF-α.[8][9][10] By promoting the degradation of cIAP1/2, SBP-0636457 facilitates the formation of the necrosome complex, consisting of RIPK1 and RIPK3, which ultimately leads to the phosphorylation of MLKL and cell death.[8][9][10]

Caption: SBP-0636457 induces necroptosis via the TNF-α signaling pathway.

Conclusion and Future Directions

The preclinical data for this compound and the broader class of Smac mimetics strongly support its investigation in hematologic malignancies. Its ability to induce programmed cell death, particularly in apoptosis-resistant contexts, addresses a critical unmet need in the treatment of these cancers. Future studies should focus on:

-

In vitro screening of SBP-0636457 against a broad panel of hematologic malignancy cell lines to identify sensitive subtypes.

-

Combination studies with standard-of-care agents (e.g., chemotherapy, targeted therapies, immunotherapies) to explore synergistic effects.

-

In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models of leukemia and lymphoma.

-

Biomarker discovery to identify patient populations most likely to respond to SBP-0636457-based therapies.

The development of this compound represents a promising new therapeutic avenue for patients with hematologic malignancies, and the methodologies and data presented in this guide provide a solid foundation for its continued preclinical and translational development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SMAC mimetics as potential cancer therapeutics in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smac mimetic induces cell death in a large proportion of primary acute myeloid leukemia samples, which correlates with defined molecular markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijdrug.com [ijdrug.com]

- 9. excli.de [excli.de]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma [m.x-mol.net]

- 14. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Overcoming apoptosis resistance in high risk acute lymphoblastic leukemia by SMAC mimetics in a preclinical ALL xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of (7R)-SBP-0636457

An extensive search for the chemical properties, structure, and biological activity of a compound designated "(7R)-SBP-0636457" has yielded no specific, publicly available scientific literature, patents, or technical documentation. This suggests that the identifier may be an internal research code for a proprietary compound not yet disclosed in the public domain, a novel substance pending publication, or a potential misnomer.

Without accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows. The creation of accurate and reliable scientific content requires verifiable source material.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or databases if this is an internally developed molecule. If the designation was found in external literature, verifying the identifier and its context is recommended, as there may be an error in the naming convention.

Further investigation would require access to proprietary research databases or direct communication with the organization that originated the "this compound" identifier. No further information can be provided until foundational data on its chemical identity and biological function becomes available in the public record.

Methodological & Application

Protocol for Using (7R)-SBP-0636457 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

(7R)-SBP-0636457 is a potent and cell-permeable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of endogenous SMAC, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to their degradation or inactivation.[1][2] This abrogation of IAP function relieves the inhibition of caspases, thereby sensitizing cancer cells to apoptotic stimuli. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, and protocols for assessing its biological activity.

Mechanism of Action:

This compound promotes apoptosis in cancer cells through the following mechanisms:

-

Antagonism of XIAP: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution of the apoptotic cascade.

-

Degradation of cIAP1 and cIAP2: this compound induces auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3] The loss of these E3 ubiquitin ligases leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway.[4]

-

Sensitization to TNFα and TRAIL-induced Apoptosis: The degradation of cIAPs also prevents the recruitment of the pro-survival complex I at the TNF receptor 1 (TNFR1), promoting the formation of the pro-apoptotic complex II. This shifts the cellular response to TNFα from survival to apoptosis.[3][4] Similarly, it enhances the apoptotic signaling induced by TRAIL (TNF-related apoptosis-inducing ligand).

Data Presentation:

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| Ki | IAP proteins | 0.27 μM | [5] |

| Cytotoxicity | BT474, BT549, MCF7, MDA-MB-231 (breast cancer) | No cytotoxicity up to 20 μM | [5] |

| EC50 (TRAIL sensitization) | MDA-MB-231 (breast cancer) | 9 nM | [5] |

Note: This table is not exhaustive and represents publicly available data. Researchers are encouraged to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

II. Experimental Protocols

A. Reagent Preparation and Storage

1. Stock Solution Preparation:

-

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

-

For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 558.7 g/mol ), dissolve 5.59 mg of the compound in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

2. Storage:

-

Store the solid compound and DMSO stock solutions at -20°C for long-term storage.

-

When preparing working solutions, thaw the stock solution at room temperature and dilute it to the desired concentration in pre-warmed cell culture medium.

B. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the indicated time. Include a vehicle control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

D. TRAIL Sensitization Assay

This protocol is designed to assess the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human TRAIL/Apo2L

-

96-well cell culture plates

-

MTT assay reagents (as described above)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound and TRAIL Treatment: Treat the cells with various concentrations of this compound alone, TRAIL alone, or a combination of both. A vehicle control should be included.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in protocol B.

-

Data Analysis: Compare the viability of cells treated with the combination of this compound and TRAIL to those treated with each agent alone to determine the sensitizing effect.

III. Mandatory Visualization

Signaling Pathway of this compound in Apoptosis Induction

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for MTT-based cell viability assay.

Logical Relationship of Apoptosis Detection by Flow Cytometry

Caption: Cellular states in Annexin V/PI apoptosis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Mouse Models: (7R)-SBP-0636457

A search for the compound (7R)-SBP-0636457 did not yield any specific results in the public domain. Therefore, detailed application notes and protocols for its use in in vivo mouse models, including recommended dosage, cannot be provided at this time.

For researchers embarking on in vivo studies with novel compounds, a systematic approach is crucial. The following sections outline general principles and methodologies that are broadly applicable and should be adapted for any new chemical entity once preliminary data becomes available.

I. General Considerations for In Vivo Mouse Studies

Before initiating in vivo experiments, a thorough understanding of the compound's properties is essential. This includes its mechanism of action, preliminary in vitro efficacy, and any known toxicity. The choice of mouse model, administration route, and dosage regimen will be guided by these initial findings.

Table 1: Key Parameters for Designing In Vivo Mouse Studies

| Parameter | Considerations |

| Mouse Strain | The genetic background of the mouse strain can significantly impact experimental outcomes. Common strains include C57BL/6, BALB/c, and athymic nude mice (for xenograft models). The choice should align with the disease model and research question. |

| Route of Administration | The method of drug delivery affects its bioavailability and biodistribution. Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The selection depends on the compound's properties and the desired therapeutic effect. |

| Dosage and Frequency | Determining the optimal dose and schedule is a critical step, often informed by maximum tolerated dose (MTD) studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. |

| Vehicle Selection | The vehicle used to dissolve or suspend the compound must be non-toxic and compatible with the chosen administration route. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. |

| Endpoint Analysis | Clear and measurable endpoints are necessary to evaluate the compound's efficacy and toxicity. These can include tumor volume, survival, biomarker levels, and histopathological analysis. |

II. Standard Protocols for Administration in Mice

The following are generalized protocols for common administration routes. Specific volumes and needle gauges may need to be adjusted based on the mouse's age and size.

A. Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance.

Protocol:

-

Accurately weigh the mouse to determine the correct volume to administer.

-

Prepare the compound in a suitable vehicle.

-

Gently restrain the mouse, ensuring its head and body are in a straight line.

-

Insert a gavage needle attached to a syringe into the esophagus and gently advance it into the stomach.

-

Slowly administer the compound.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

B. Intraperitoneal Injection (IP)

IP injections allow for rapid absorption of the compound into the systemic circulation.

Protocol:

-

Accurately weigh the mouse.

-

Prepare the compound in a sterile vehicle.

-

Position the mouse to expose its abdomen.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Aspirate to ensure no fluid is drawn back, indicating the needle is not in a blood vessel or organ.

-

Inject the compound slowly.

-

Withdraw the needle and return the mouse to its cage.

III. Experimental Workflow and Signaling Pathway Visualization

While specific pathways for this compound are unknown, a generic experimental workflow and a hypothetical signaling pathway are presented below to illustrate the use of Graphviz for visualization.

Caption: A generalized workflow for preclinical in vivo studies.

Caption: A hypothetical MAPK/ERK signaling pathway.

Application Notes and Protocols for (7R)-SBP-0636457 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-SBP-0636457 is a potent and cell-permeable small molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic.[1][2] It acts as an antagonist of the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous regulators of apoptosis that are often overexpressed in cancer cells, contributing to therapeutic resistance.[2][3] By mimicking the N-terminal AVPI motif of the native SMAC/DIABLO protein, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP, thereby relieving their inhibitory effect on caspases and promoting programmed cell death.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in various cellular assays to probe its biological activity.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism:

-

Degradation of cIAP1 and cIAP2: Binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4] This leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway and stimulating the production of endogenous TNFα.[4][5] This autocrine TNFα signaling can then trigger apoptosis via the extrinsic pathway.[5]

-

Antagonism of XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. It can also block the XIAP-mediated inhibition of effector caspases-3 and -7.[3]

This dual action makes this compound an effective agent for inducing apoptosis and sensitizing cancer cells to other pro-apoptotic stimuli, such as TNF-related apoptosis-inducing ligand (TRAIL).[2][6][7]

Data Presentation

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Cell Line | Notes |

| Binding Affinity (Ki) | 0.27 µM | - | For binding to BIR-domains of IAP proteins.[1] |

| EC50 (TRAIL sensitization) | 9 nM | MDA-MB-231 | Effective concentration for sensitizing cells to TRAIL-induced apoptosis after 20 hours of treatment.[1] |

| Cytotoxicity | No significant cytotoxicity observed up to 20 µM | BT474, BT549, MCF7, MDA-MB-231 | When used as a single agent.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cellular assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine Stock Concentration: A stock concentration of 10 mM is recommended to minimize the volume of DMSO added to cell cultures.[8]

-

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 (Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis.)

-

Reconstitution: a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile DMSO to the vial. c. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[9]

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][9] b. Store the aliquots at -20°C or -80°C, protected from light.[8]

Preparation of Working Solutions for Cellular Assays

Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Vehicle Control: It is crucial to include a vehicle control in all experiments.[8] This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

-

Cultured cells in multi-well plates

-

Prepared working solutions of this compound

-

Vehicle control solution

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.[9]

-

Treatment: a. Aspirate the existing culture medium from the wells. b. Gently wash the cells with sterile PBS (optional). c. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired duration (e.g., 20, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][9] The optimal incubation time will depend on the specific cell line and the endpoint being measured.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control as described in the general cell treatment protocol.

-

Cell Harvesting: Following incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of IAP Degradation and Caspase Activation

This assay is used to confirm the mechanism of action of this compound by detecting the degradation of cIAP1 and the cleavage of caspase-8 and caspase-3.

Procedure:

-

Cell Treatment and Lysis: Treat cells as previously described. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies against cIAP1, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). d. Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for cellular assays.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. captivatebio.com [captivatebio.com]

Application Notes and Protocols: Synergistic Application of (7R)-SBP-0636457 with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction